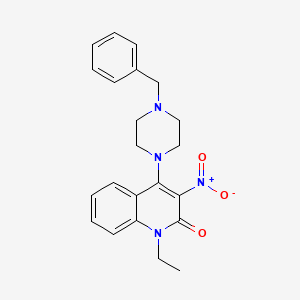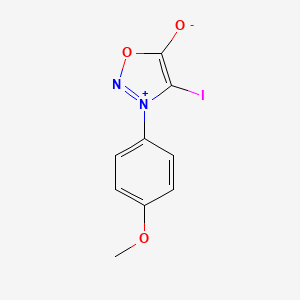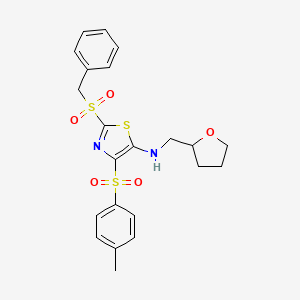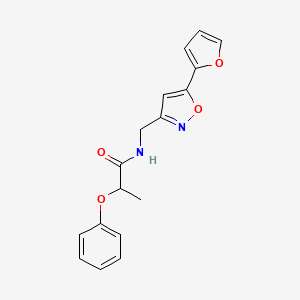![molecular formula C14H12BrNOS B2984924 N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide CAS No. 79995-57-6](/img/structure/B2984924.png)
N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide, commonly known as BPSA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BPSA belongs to the class of sulfonamide compounds that have been extensively studied for their pharmacological activities.
Applications De Recherche Scientifique
Synthesis and Characterization
Research on sulfanilamide derivatives, including compounds structurally related to N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide, focuses on their synthesis and comprehensive characterization. One study describes the synthesis of four sulfanilamide derivatives, detailing their crystal structures, thermal properties, and antimicrobial activities. These compounds were analyzed using various spectroscopic methods (IR, NMR, UV–Vis), and their crystal structures were elucidated through X-ray diffraction. The thermal properties were evaluated using thermogravimetric and differential scanning calorimetric methods, revealing distinct melting points and thermal decomposition characteristics. Despite their detailed characterization, these derivatives showed limited antibacterial activity and no antifungal activity, highlighting the importance of structural modification for enhanced biological properties (Lahtinen et al., 2014).
Antimicrobial Activity
The quest for new antimicrobial agents has led to the exploration of N-substituted sulfanilamide derivatives. A notable study synthesized new heterocyclic compounds incorporating a sulfamoyl moiety, aiming to develop effective antimicrobial agents. These compounds were tested against various bacterial and fungal strains, showing promising results. This research underscores the potential of N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide derivatives as bases for developing novel antimicrobial agents, although the exact compound was not tested in this context (Darwish et al., 2014).
Hemolytic and Antimicrobial Agents
Another study focused on the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides as potential antimicrobial and hemolytic agents. Through a series of synthetic steps, various derivatives were created and evaluated for their antimicrobial efficacy and cytotoxicity. This research highlights the chemical versatility and potential biomedical applications of compounds related to N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide, particularly in developing new antimicrobial agents with reduced toxicity (Rehman et al., 2016).
Chemoselective Acetylation
In a different application, N-(2-Hydroxyphenyl)acetamide, a compound structurally related to N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide, was used as an intermediate in the synthesis of antimalarial drugs. A study demonstrated the chemoselective monoacetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide, employing Novozym 435 as a catalyst. This research showcases the relevance of such compounds in synthesizing drug intermediates, further expanding the scope of N-{4-[(4-bromophenyl)sulfanyl]phenyl}acetamide derivatives in pharmaceutical research (Magadum & Yadav, 2018).
Propriétés
IUPAC Name |
N-[4-(4-bromophenyl)sulfanylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BrNOS/c1-10(17)16-12-4-8-14(9-5-12)18-13-6-2-11(15)3-7-13/h2-9H,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIBMMIVPYVYGOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BrNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Benzyl-1-isopropyl-2,7-diazaspiro[3.5]nonane dihydrochloride](/img/structure/B2984843.png)

![3-(Phenylsulfonyl)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)propan-1-one](/img/structure/B2984847.png)
![5-[(benzenesulfonyl)methyl]-N-(1-cyanocyclobutyl)-N-methylfuran-2-carboxamide](/img/structure/B2984849.png)


![2-[Tert-butyl(dimethyl)silyl]oxypentanal](/img/structure/B2984852.png)
![9-(2,4-dimethoxyphenyl)-1,7-dimethyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2984853.png)
![ethyl 2-({[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetyl}amino)-5-propylthiophene-3-carboxylate](/img/structure/B2984854.png)

![(2E)-3-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)prop-2-en-1-one](/img/structure/B2984858.png)

